molecular formula C13H7Cl5O2S B1619469 1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-4'-(methylsulfonyl)- CAS No. 66640-61-7

1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-4'-(methylsulfonyl)-

Cat. No. B1619469
CAS RN: 66640-61-7
M. Wt: 404.5 g/mol
InChI Key: RRNFGIXWXHWJLE-UHFFFAOYSA-N
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Description

1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-4'-(methylsulfonyl)-' (PCMSB) is an aromatic compound composed of two benzene rings connected by a single bond and a chlorine atom attached to the fourth position of one of the rings. It is a colorless solid with a melting point of 76-77°C and a boiling point of 288-289°C. PCMSB is an important organic synthetic intermediate used in many organic syntheses and has been used for a variety of scientific research applications.

Scientific Research Applications

Environmental Persistence and Bioaccumulation

Studies have demonstrated the widespread presence of methylsulfonyl metabolites of chlorinated biphenyls in the environment and biota, including human tissues such as adipose, liver, and breast milk. These compounds are known for their persistence and ability to bioaccumulate, raising concerns about long-term environmental and health impacts. For instance, Weistrand and Norén (1997) found that methylsulfonyl metabolites of chlorinated biphenyls and DDE are detectable in human adipose and liver tissues, indicating human exposure to these persistent pollutants (Weistrand & Norén, 1997).

Antiestrogenic Effects

Research has also focused on the biological effects of these compounds, including their potential to disrupt endocrine functions. Letcher et al. (2002) explored the antiestrogenic effects of aryl methyl sulfone metabolites of polychlorinated biphenyls, demonstrating their ability to antagonize estrogen receptor-dependent gene expression in vitro (Letcher et al., 2002).

Human Exposure and Health Implications

The study of human exposure to these compounds, particularly through consumption of contaminated food or environmental exposure, has been a significant area of research. Norén et al. (1996) analyzed methylsulfonyl metabolites in human milk in Sweden, documenting a decrease in concentrations over time but still highlighting the concern for maternal and neonatal exposure to these persistent organic pollutants (Norén et al., 1996).

Novel Applications in Material Science

Beyond environmental and health research, there are investigations into the applications of sulfone-substituted compounds in material science. Chou et al. (1996) synthesized sulfone-substituted thiophene chromophores for use in nonlinear optical materials, highlighting the versatility of sulfone compounds in technological applications (Chou et al., 1996).

properties

IUPAC Name

1,4-dichloro-2-methylsulfonyl-5-(2,4,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl5O2S/c1-21(19,20)13-5-9(15)7(3-12(13)18)6-2-10(16)11(17)4-8(6)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNFGIXWXHWJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216803
Record name 1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-4'-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-4'-(methylsulfonyl)-

CAS RN

66640-61-7
Record name 4-(Methylsulfonyl)-2,2′,4′,5,5′-pentachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66640-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-4'-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066640617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-4'-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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